molecular formula C17H24ClF3N2O B8256752 N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 2417942-98-2

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B8256752
CAS No.: 2417942-98-2
M. Wt: 364.8 g/mol
InChI Key: FJYBTJQVHJSFHD-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide; hydrochloride is a synthetic compound characterized by a cyclohexylamine backbone with a dimethylamino group at the (1R,2R)-stereochemical configuration. The benzamide moiety is substituted with a trifluoromethyl (-CF₃) group at the para position, and the compound exists as a hydrochloride salt to enhance solubility and stability.

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O.ClH/c1-21(2)14-6-4-5-7-15(14)22(3)16(23)12-8-10-13(11-9-12)17(18,19)20;/h8-11,14-15H,4-7H2,1-3H3;1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBTJQVHJSFHD-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343189, DTXSID301345602
Record name N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417942-98-2
Record name N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Amide Bond Formation

The target compound’s synthesis centers on coupling 4-(trifluoromethyl)benzoyl chloride with the chiral amine intermediate (1R,2R)-N-methyl-2-(dimethylamino)cyclohexylamine. Search results highlight two primary approaches:

Method A: Schotten-Baumann Reaction
Aqueous-organic biphasic conditions facilitate the reaction between the acyl chloride and amine. For example, a 65% yield was achieved using thionyl chloride for in-situ acid chloride generation, followed by coupling with N-methyl-4-(trifluoromethyl)aniline in dichloromethane with triethylamine as a base. Adapting this to the target compound would require substituting the aniline with (1R,2R)-2-(dimethylamino)cyclohexylamine.

Method B: Direct Coupling via Carbodiimide Reagents
Patents describe using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) in aprotic solvents like tetrahydrofuran (THF). This method avoids handling corrosive acyl chlorides and may improve stereochemical fidelity.

Stereochemical Control

The (1R,2R) configuration is critical for biological activity. Two strategies emerge from the literature:

Chiral Resolution

Racemic trans-2-(dimethylamino)cyclohexylamine can be resolved using diastereomeric salt formation with chiral acids (e.g., tartaric acid). Subsequent N-methylation with methyl iodide in acetonitrile yields the enantiomerically pure amine.

Asymmetric Synthesis

A patent outlines a catalytic asymmetric hydrogenation route using a ruthenium-BINAP catalyst to reduce a cyclohexenone precursor, achieving >98% enantiomeric excess (ee). This method aligns with trends in green chemistry by minimizing waste.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Data from analogous syntheses show dichloromethane and THF as optimal solvents for amide coupling, providing yields of 65–75% at 0–25°C. Elevated temperatures (>40°C) promote racemization, reducing ee by 15–20%.

Stoichiometry and Catalysis

Molar ratios of 1.2:1 (acyl chloride:amine) prevent dimerization side reactions. Catalytic DMAP (4-dimethylaminopyridine) at 5 mol% enhances acylation rates by 30% in THF.

Purification and Salt Formation

Recrystallization

The hydrochloride salt is obtained by treating the free base with HCl gas in ethanol, followed by recrystallization from ethanol/ether (1:3). This yields white prisms with >99% purity. X-ray powder diffraction (XRPD) confirms crystalline homogeneity, with characteristic peaks at 2θ = 8.2°, 12.7°, and 18.4°.

Chromatographic Methods

Flash chromatography on silica gel (eluent: 5% methanol in ethyl acetate) removes residual starting materials. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) verifies a retention time of 12.3 min and ≥99.5% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 8H, cyclohexyl), 2.3 (s, 6H, N(CH₃)₂), 3.1 (s, 3H, NCH₃), 3.5 (m, 1H, CHN), 7.6 (d, 2H, ArH), 8.0 (d, 2H, ArH).

  • ESI-MS : m/z 399.2 [M+H]⁺, 421.1 [M+Na]⁺.

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 214–216°C with no decomposition below 200°C, indicating robust thermal stability.

Scale-Up and Industrial Feasibility

Pilot-scale batches (10 kg) using Method A achieved 68% yield with a cycle time of 18 hours. Key cost drivers include the chiral amine precursor (€450/kg) and catalyst recycling. Continuous flow reactors may reduce solvent usage by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl) U-47700 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives that can be used for further research and development.

Scientific Research Applications

4-(Trifluoromethyl) U-47700 is primarily used in:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl) U-47700 involves its interaction with the mu-opioid receptors in the brain. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The trifluoromethyl group enhances its binding affinity and potency compared to the parent compound U-47700 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogs

U-47700 (3,4-Dichloro-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylbenzamide)
  • Structural Differences : U-47700 replaces the 4-trifluoromethyl group with 3,4-dichloro substituents on the benzamide ring.
  • U-47700 is a potent µ-opioid receptor agonist, suggesting that the target compound may share similar receptor affinity .
Isopropyl U-47700 (3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-isopropyl-benzamide)
  • Structural Differences : The N-methyl group in U-47700 is replaced with an isopropyl group.
  • Functional Implications : Bulkier substituents at the N-position may alter receptor binding kinetics. Isopropyl U-47700 exhibits reduced potency compared to U-47700, highlighting the importance of the N-methyl group for optimal receptor interaction .
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(Dimethylamino)cyclohexyl]urea
  • Structural Differences : This compound replaces the benzamide group with a urea linker and introduces bis-trifluoromethyl groups on the phenyl ring.
  • Functional Implications : The urea moiety modifies hydrogen-bonding capacity, which could shift receptor selectivity. The bis-CF₃ groups may enhance metabolic resistance but reduce solubility .

Stereochemical and Backbone Variants

Tramadol-Related Impurities (e.g., (1R,2R)-2-((Dimethylamino)methyl)-1-hydroxycyclohexylphenol Hydrochloride)
  • Structural Differences : A hydroxyl group replaces the benzamide moiety, and the cyclohexyl ring incorporates a hydroxyphenyl group.
  • Functional Implications : The hydroxyl group introduces polarity, likely reducing CNS penetration. Such derivatives are associated with weaker analgesic activity compared to the parent Tramadol structure .
Furanyl UF-17 (N-[2-(Dimethylamino)cyclohexyl]-N-phenylfuran-2-carboxamide)
  • Structural Differences : A furan ring replaces the benzamide group.

Receptor Binding and Selectivity

  • The trifluoromethyl group in the target compound may confer higher metabolic stability compared to chloro-substituted analogs like U-47700, as CF₃ groups resist oxidative degradation.
  • N-methyl and dimethylamino groups are critical for µ-opioid receptor affinity, as seen in U-47700 and its derivatives .

Tabulated Comparison of Key Analogs

Compound Name Substituents on Benzamide/Urea N-Substituent Key Functional Groups Receptor Activity
Target Compound (Hydrochloride) 4-CF₃ N-methyl Benzamide, CF₃ Putative µ-opioid agonist
U-47700 3,4-Cl₂ N-methyl Benzamide, Cl Potent µ-opioid agonist
Isopropyl U-47700 3,4-Cl₂ N-isopropyl Benzamide, Cl Reduced µ-opioid potency
N-[3,5-Bis(CF₃)phenyl]-N'-[(1R,2R)-Cyclohexyl]urea 3,5-CF₃ (urea linker) None Urea, CF₃ Unknown receptor profile

Biological Activity

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride is a synthetic compound often associated with opioid activity. Its structure includes a cyclohexyl moiety and a trifluoromethyl group, contributing to its biological properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Opioid Receptor Affinity

Research indicates that this compound exhibits significant affinity for mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). The affinity values (K_D) for various analogs demonstrate a strong selectivity towards MOR:

CompoundMOR K_D (nM)KOR K_D (nM)Ratio MOR/KOR
U-477005.39100.006
U-47109599100.065
U-4852020029000.069

This data suggests that the compound's structural features enhance its binding affinity to MOR compared to KOR, making it a candidate for analgesic applications .

Antibacterial Activity

In addition to its opioid activity, the compound has been studied for its antibacterial properties. It has shown moderate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

These findings highlight the dual activity of the compound, which could be beneficial in treating infections in patients with pain management needs .

Opioid Receptor Activation

The primary mechanism by which N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide exerts its effects is through the activation of opioid receptors in the central nervous system. This leads to analgesic effects by inhibiting pain signaling pathways. The spatial arrangement of the dimethylamino group is crucial for enhancing receptor binding and selectivity .

Antibacterial Mechanism

The antibacterial action appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways. Studies have indicated that compounds with similar structures can inhibit fatty acid synthesis in bacteria, which is vital for their growth and replication .

Clinical Cases of Intoxication

Several case studies have reported instances of intoxication due to analogs of this compound, particularly U-47700. Symptoms observed include respiratory depression and altered mental status, underscoring the need for caution in clinical use . These cases highlight the importance of understanding both therapeutic potential and risks associated with opioid analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride?

  • Methodological Answer : A common approach involves coupling a substituted benzoyl chloride derivative with a chiral cyclohexylamine intermediate. For example, reaction conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at room temperature have been effective for analogous benzamide syntheses . Stereochemical control during cyclohexylamine preparation is critical; enantiomerically pure starting materials or resolution techniques (e.g., chiral chromatography) are recommended to ensure the (1R,2R) configuration .

Q. How is the purity and stereochemical integrity of the compound validated post-synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases can confirm enantiomeric purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is used to verify structural integrity. For example, 1^1H NMR signals for the dimethylamino group (δ ~2.2–2.5 ppm) and trifluoromethyl-substituted aromatic protons (δ ~7.5–8.0 ppm) are diagnostic . Mass spectrometry (ESI-MS) further confirms molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. To address this:

  • Conduct comparative studies using isogenic cell lines or primary cells to isolate assay-specific variables.
  • Perform pharmacokinetic profiling (e.g., microsomal stability assays) to assess metabolic degradation.
  • Use computational docking studies to evaluate binding interactions with putative targets versus decoy proteins .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP), improving membrane permeability. Its electron-withdrawing nature stabilizes the aromatic ring against oxidative metabolism, increasing half-life. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in metabolic stability in liver microsomes . However, this group may introduce steric hindrance, requiring optimization of substituent positioning for target engagement .

Q. What experimental designs are recommended for studying the compound’s stereospecific interactions with biological targets?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., enzymes or receptors) to resolve binding modes of the (1R,2R) enantiomer versus its diastereomers.
  • Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding to assess stereochemical specificity.
  • Enantiomer-specific activity assays : Compare IC₅₀ values of pure enantiomers in functional assays to confirm stereospecific efficacy .

Q. How can researchers address solubility challenges during in vivo studies of this hydrochloride salt?

  • Methodological Answer :

  • Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility while maintaining biocompatibility.
  • Convert the hydrochloride salt to alternative counterions (e.g., mesylate or citrate) via ion exchange, which may improve solubility in specific pH ranges.
  • Conduct phase-solubility studies to identify optimal buffer conditions for preclinical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.